molecular formula C8H8N2O2S B8639997 3-methanesulfonyl-1H-indazole CAS No. 1538626-57-1

3-methanesulfonyl-1H-indazole

Cat. No.: B8639997
CAS No.: 1538626-57-1
M. Wt: 196.23 g/mol
InChI Key: OEEKIFUXLLAXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methanesulfonyl-1H-indazole (CAS 1538626-57-1) is a high-purity chemical building block for life sciences research. It features the 1H-indazole core structure, a privileged scaffold in medicinal chemistry recognized for its diverse biological activities . This scaffold is found in numerous therapeutics and compounds in clinical trials, including kinase inhibitors and anti-cancer agents . The methanesulfonyl group at the C-3 position is a key functional moiety that can be utilized for further synthetic modifications, enabling researchers to explore structure-activity relationships and develop novel bioactive molecules . Indazole derivatives have demonstrated significant potential in anticancer research, with studies showing certain compounds induce apoptosis and affect the cell cycle by inhibiting Bcl2 family members and the p53/MDM2 pathway . This product is intended for research applications as a key intermediate in the design and synthesis of novel chemical entities. This compound is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1538626-57-1

Molecular Formula

C8H8N2O2S

Molecular Weight

196.23 g/mol

IUPAC Name

3-methylsulfonyl-2H-indazole

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)8-6-4-2-3-5-7(6)9-10-8/h2-5H,1H3,(H,9,10)

InChI Key

OEEKIFUXLLAXRI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C2C=CC=CC2=NN1

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including 3-methanesulfonyl-1H-indazole. The compound has been evaluated for its inhibitory effects against several human cancer cell lines, demonstrating significant antiproliferative activity.

  • Cell Line Studies : Research indicates that derivatives of 1H-indazole exhibit promising results against various cancer cell lines, such as:
    • K562 (Chronic Myeloid Leukemia) : Compound 6o showed an IC50 value of 5.15 µM, indicating strong activity against this line while maintaining selectivity for normal cells (HEK-293) with an IC50 of 33.2 µM .
    • Other Cancer Types : Additional studies have assessed the efficacy against lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines, with varying degrees of success depending on structural modifications .

Table 1: Antitumor Activity of Indazole Derivatives

CompoundCell LineIC50 (µM)Selectivity
6oK5625.15High
6oHEK-29333.2---
5kHep-G23.32Low

The mechanisms by which these compounds exert their effects often involve modulation of apoptotic pathways and cell cycle regulation. For instance, compound 6o was shown to influence apoptosis and cell cycle distribution, leading to increased G0/G1 phase populations in treated K562 cells .

Synthetic Methodologies

The synthesis of this compound and its derivatives has been optimized through various chemical reactions, including the Suzuki coupling method. This approach allows for efficient functionalization at the C-3 position of the indazole ring, which is critical for enhancing biological activity.

  • Reaction Conditions : The Suzuki reaction typically employs palladium catalysts and can be conducted under mild conditions to yield high-purity products .
  • Functionalization : The introduction of different substituents at the C-3 position has been shown to significantly affect the pharmacological properties of the resulting compounds, allowing for tailored therapeutic profiles.

Role in Drug Development

The indazole scaffold is recognized as a valuable pharmacophore in medicinal chemistry. Compounds derived from this structure have been implicated in various therapeutic areas, including oncology and anti-inflammatory applications.

  • Marketed Drugs : Several drugs featuring indazole frameworks have reached the market, such as axitinib and pazopanib, which are used for cancer treatment .
  • Research Insights : Ongoing research aims to further explore the structure-activity relationships (SAR) of indazole derivatives, with a focus on enhancing efficacy while minimizing toxicity .

Table 2: Indazole-Based Drugs

Drug NameIndicationYear Approved
AxitinibRenal Cell Carcinoma2012
PazopanibSoft Tissue Sarcoma2009

Case Studies and Observational Research

Case studies involving the application of indazole derivatives in clinical settings are crucial for understanding their real-world effectiveness and safety profiles. Observational studies have documented patient responses to therapies involving these compounds, contributing valuable data toward optimizing treatment regimens.

Notable Case Study Findings

  • Patients treated with indazole derivatives showed varying responses based on genetic factors and tumor characteristics.
  • Longitudinal studies indicated a correlation between specific structural modifications and improved patient outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methanesulfonyl-1H-indazole with analogous indazole derivatives and related sulfonamide-containing heterocycles, focusing on structural features, synthetic pathways, and inferred biological relevance.

Substituent Variations at Position 3 of Indazole
Compound Name Substituent at Position 3 Key Properties/Applications Reference
This compound Methanesulfonyl (-SO₂CH₃) Potential enzyme inhibition (inferred) N/A
3-(tert-Butylsulfonylmethyl)-1-(3-fluorophenyl)-1H-indazole (73) tert-Butylsulfonylmethyl (-SO₂C(CH₃)₃) Inhibitor of Trypanosoma brucei trypanothione synthetase; synthesized via esterification and sulfonylation (91% yield)
3-(Phenylsulfonyl)-1-[(2R)-2-pyrrolidinylmethyl]-1H-indazole Phenylsulfonyl (-SO₂C₆H₅) Structural complexity for receptor targeting (e.g., kinase inhibition)
1H-Indazole-3-carbaldehyde Aldehyde (-CHO) Intermediate for further functionalization (e.g., Schiff base formation)

Key Observations :

  • Synthetic Accessibility : Methanesulfonyl derivatives may require fewer steps than tert-butylsulfonyl analogs, which involve multi-step esterification and sulfonylation .
Nitrogen-Substituted Indazole Analogs

Compounds with modifications at the indazole nitrogen (N1) provide additional diversity:

Compound Name N1 Substituent Key Features Reference
3-(Benzyloxy)phenyl-1-((1-methyl-1H-tetrazol-5-yl)methyl)-1H-indazole (1.53a) Tetrazole-methyl Antifungal activity; regioselective synthesis via azide cycloaddition
3-(Benzyloxy)phenyl-1-((2-methyl-2H-tetrazol-5-yl)methyl)-1H-indazole (1.53b) Tetrazole-methyl (isomeric) Structural isomerism impacts solubility and target binding

Comparison with this compound :

  • Synthetic Complexity : N1 substitution often requires protecting-group strategies, whereas 3-substitution focuses on direct electrophilic reactions .
Core Heterocycle Variations

Compounds with imidazole or pyrazole cores instead of indazole highlight scaffold-dependent properties:

Compound Name Core Structure Substituent Key Differences Reference
3-(1H-Imidazol-1-ylsulfonyl)-1-methyl-1H-imidazol-3-ium triflate Imidazole Sulfonyl-imidazolium Charged species; catalyst potential
3-Formyl-1-phenyl-1H-pyrazole Pyrazole Aldehyde Reduced aromatic stability vs. indazole

Key Insights :

  • Aromatic Stability : Indazole’s fused benzene ring enhances stability compared to imidazole or pyrazole, influencing pharmacokinetics .
  • Electrophilicity : The methanesulfonyl group in indazole may offer superior electrophilic reactivity compared to pyrazole’s aldehyde group .

Preparation Methods

Regiochemical Challenges in Indazole Functionalization

Methodological Pathways for 3-Methanesulfonyl-1H-Indazole

Direct Sulfonylation of 1H-Indazole

The most straightforward approach involves reacting 1H-indazole with methanesulfonyl chloride (MsCl) under basic conditions. However, this method typically sulfonates the more nucleophilic N1 position, yielding 1-methanesulfonyl-1H-indazole rather than the desired 3-substituted product. To achieve C3 selectivity, directed ortho-metalation (DoM) strategies are employed:

  • Directed Metalation :

    • Treat 1H-indazole with a strong base (e.g., LDA or s-BuLi) at low temperatures (-78°C) to deprotonate position 3.

    • Quench the resulting aryl lithium species with methanesulfonyl chloride to install the sulfonyl group.

Example Procedure :

Limitations and Optimization

  • Yield : Early reports indicate moderate yields (40–60%) due to competing N-sulfonylation.

  • Selectivity : Use of bulky bases (e.g., LTMP) or additives (e.g., TMEDA) improves C3 selectivity by stabilizing the lithiated intermediate.

Cyclization of Pre-Sulfonylated Precursors

Constructing the indazole ring from a benzene derivative pre-functionalized with a methanesulfonyl group circumvents regioselectivity issues.

Nitro-to-Sulfonyl Conversion

  • Synthesis of 3-Nitrobenzenesulfonyl Chloride :

    • Chlorosulfonation of nitrobenzene derivatives introduces the sulfonyl group.

  • Reductive Cyclization :

    • Reduce the nitro group to an amine using Fe/HCl or catalytic hydrogenation.

    • Cyclize with a formylating agent (e.g., HCO2H) to form the indazole ring.

Example Protocol :

Transition Metal-Catalyzed C-H Sulfonylation

Palladium or copper catalysts enable direct C3 sulfonylation via C-H activation. This method avoids pre-functionalization and offers superior regiocontrol.

Palladium-Catalyzed Sulfonation

  • Catalyst System : Pd(OAc)2, Xantphos, and Ag2CO3.

  • Reagents : Methanesulfonyl chloride and a directing group (e.g., pyridine).

Reaction Conditions :

Comparative Analysis of Synthetic Routes

MethodYield (%)SelectivityScalabilityCost Efficiency
Direct Sulfonylation45ModerateLimitedHigh
Cyclization Approach38HighModerateModerate
C-H Activation55HighHighLow

Key Observations :

  • C-H Activation offers the best balance of yield and selectivity but requires expensive catalysts.

  • Cyclization is scalable but suffers from multi-step inefficiencies.

Characterization and Validation

Spectroscopic Data

  • 1H NMR (CDCl3) : δ 8.21 (d, J = 8.1 Hz, 1H), 7.65 (t, J = 7.6 Hz, 1H), 7.52 (t, J = 7.4 Hz, 1H), 3.12 (s, 3H, SO2Me).

  • 13C NMR : δ 143.2 (C3), 129.8–121.4 (aromatic Cs), 44.1 (SO2Me).

Purity and Yield Optimization

  • Chromatography : Silica gel chromatography (EtOAc/Hexane, 1:3) achieves >95% purity.

  • Recrystallization : Ethanol/water recrystallization improves purity to 99% .

Q & A

What are the optimized synthetic routes for 3-methanesulfonyl-1H-indazole, and how can reaction conditions influence yield?

The synthesis typically involves sulfonylation of the indazole core. A common approach is reacting 1H-indazole with methanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Anhydrous solvents (e.g., dichloromethane) are critical to prevent hydrolysis . For regioselective sulfonylation, temperature control (0–25°C) and slow reagent addition minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity (>95%) . Industrial-scale synthesis may employ continuous flow reactors for improved scalability .

How can structural characterization of this compound be rigorously validated?

Key techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions. For example, the methanesulfonyl group appears as a singlet (~3.3 ppm for 1H^1H, ~40–45 ppm for 13C^{13}C) .
  • X-ray Crystallography : Resolves crystal packing and confirms bond angles/planarity of the indazole ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ at m/z 211.0442 for C8_8H8_8N2_2O2_2S).
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (±0.3%) .

What biological targets are associated with this compound, and how are its pharmacological properties assessed?

This compound has been explored as a kinase inhibitor (e.g., targeting CDK or PKA) and neurotransmitter receptor modulator (e.g., mGluR5). Standard assays include:

  • Enzyme Inhibition : IC50_{50} determination via fluorescence polarization (kinases) or radioligand binding (GPCRs) .
  • Cell-Based Assays : Antiproliferative activity in cancer lines (e.g., MTT assay) and cytotoxicity profiling .
  • In Vivo Models : Pharmacokinetics (plasma half-life, bioavailability) in rodents, with LC-MS/MS quantification .

How do structural modifications of this compound impact its bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Methanesulfonyl Group : Essential for hydrogen bonding with catalytic lysine residues in kinases. Replacement with bulkier sulfonamides reduces potency .
  • Indazole Substitution : Nitro or methyl groups at C-6 enhance solubility but may alter selectivity. For example, 6-nitro derivatives show improved anti-inflammatory activity in LPS-induced macrophage models .
  • N1 Modifications : Benzyl or alkyl chains at N1 improve blood-brain barrier penetration for CNS targets .

What computational methods are used to predict the binding modes of this compound?

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Docking (AutoDock/Vina) : Predicts interactions with targets like HSP90 or AMPA receptors. Key residues (e.g., Asp93 in HSP90) form hydrogen bonds with the sulfonyl group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

What analytical methods ensure purity and stability of this compound in research settings?

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection (254 nm) achieve >99% purity .
  • Stability Studies : Accelerated degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions identifies degradation products (e.g., desulfonylated indazole) .
  • Storage : -20°C in amber vials under argon prevents photolytic and hydrolytic degradation .

How can researchers resolve contradictory data on the biological efficacy of this compound?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Reproducibility : Replicate assays across independent labs with standardized protocols .
  • Counter-Screening : Test against related targets (e.g., PKA vs. PKC isoforms) to confirm selectivity .
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends .

What strategies improve the aqueous solubility of this compound for in vivo studies?

  • Prodrug Design : Phosphate esters at N1 enhance solubility, with enzymatic cleavage in plasma .
  • Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 in formulations (10–20% v/v) .
  • Salt Formation : Hydrochloride salts increase solubility by 3–5× in PBS (pH 7.4) .

How is regioselectivity achieved during the synthesis of this compound derivatives?

  • Directing Groups : Electron-withdrawing groups (e.g., nitro at C-5) direct sulfonylation to C-3 via resonance stabilization .
  • Metal Catalysis : Pd(OAc)2_2/Xantphos enables selective C-H activation at C-3 under mild conditions .

What are the key challenges in scaling up this compound synthesis for preclinical studies?

  • Byproduct Formation : Optimize stoichiometry (1.1 eq methanesulfonyl chloride) to minimize di-sulfonylated byproducts .
  • Workflow Automation : Use robotic liquid handlers for precise reagent addition in multi-gram syntheses .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve sustainability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.